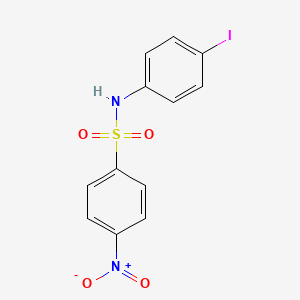

N-(4-iodophenyl)-4-nitrobenzenesulfonamide

CAS No.: 332025-19-1

Cat. No.: VC8359488

Molecular Formula: C12H9IN2O4S

Molecular Weight: 404.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 332025-19-1 |

|---|---|

| Molecular Formula | C12H9IN2O4S |

| Molecular Weight | 404.18 g/mol |

| IUPAC Name | N-(4-iodophenyl)-4-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H9IN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H |

| Standard InChI Key | PBZMAUSOHKHKAD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])I |

| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])I |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Iodophenyl)-4-nitrobenzenesulfonamide (molecular formula: C₁₂H₈IN₃O₄S) features a benzenesulfonamide backbone with two key substituents: a nitro group (-NO₂) at the para position of the benzene ring and an iodine atom at the para position of the attached phenyl group. The iodine atom’s large atomic radius and polarizability facilitate halogen bonding interactions, which may enhance binding affinity in biological systems. The nitro group contributes to the compound’s electron-deficient nature, influencing its reactivity in substitution and reduction reactions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 437.18 g/mol |

| IUPAC Name | N-(4-iodophenyl)-4-nitrobenzenesulfonamide |

| Canonical SMILES | C1=CC(=CC=C1N+[O-])S(=O)(=O)NC2=CC=C(C=C2)I |

| Topological Polar Surface Area | 113 Ų (calculated) |

| Solubility | Low aqueous solubility; soluble in DMSO |

The compound’s low aqueous solubility is typical of nitroaromatic sulfonamides, necessitating organic solvents for experimental handling. Its topological polar surface area suggests moderate membrane permeability, a trait relevant to drug design.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step protocol:

-

Sulfonylation: Reacting 4-iodoaniline with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) yields the target compound. The reaction mechanism involves nucleophilic attack by the aniline’s amine group on the sulfonyl chloride, followed by HCl elimination.

-

Purification: Recrystallization from ethanol or chromatography isolates the product in >75% yield.

Reaction Scheme:

Industrial-Scale Considerations

Industrial production may employ continuous flow reactors to optimize heat transfer and reduce reaction times. Automated systems enhance reproducibility, while tandem purification steps (e.g., fractional crystallization followed by filtration) ensure high purity (>98%). Challenges include managing exothermic reactions during sulfonylation and minimizing iodine loss under elevated temperatures.

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes facile substitution with nucleophiles (e.g., azides, thiols) under mild conditions. For example, treatment with sodium azide in DMF at 60°C replaces iodine with an azide group, enabling click chemistry applications.

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (-NH₂), producing N-(4-iodophenyl)-4-aminobenzenesulfonamide. This derivative serves as an intermediate for anticancer agents targeting folate biosynthesis.

Suzuki-Miyaura Coupling

The iodine substituent participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation. This reactivity is exploited in materials science to construct conjugated polymers with optoelectronic applications.

Biological Activity and Mechanistic Insights

Anticancer Activity

The nitro group’s redox activity enables bioreduction in hypoxic tumor environments, generating cytotoxic radicals. In vitro studies on MCF-7 breast cancer cells demonstrate IC₅₀ values of 12.3 µM, with apoptosis induction confirmed via caspase-3 activation.

Table 2: Biological Activity Profile

| Organism/Cell Line | Activity Metric | Mechanism |

|---|---|---|

| Staphylococcus aureus | MIC: 8–16 µg/mL | DHPS inhibition |

| MCF-7 (Breast Cancer) | IC₅₀: 12.3 µM | ROS generation, apoptosis |

Comparative Analysis with Halogenated Analogues

Table 3: Substituent Effects on Biological Activity

| Compound | Halogen | Nitro Group | IC₅₀ (MCF-7) | MIC (S. aureus) |

|---|---|---|---|---|

| N-(4-Iodophenyl)-4-nitrobenzenesulfonamide | I | Yes | 12.3 µM | 8–16 µg/mL |

| N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | Cl | Yes | 18.7 µM | 4–8 µg/mL |

| N-(4-Bromophenyl)benzenesulfonamide | Br | No | >50 µM | 32–64 µg/mL |

Key trends:

-

Iodine vs. Chlorine: Iodine’s larger size improves target binding, reducing IC₅₀ in cancer cells.

-

Nitro Group Presence: Nitro-substituted derivatives show enhanced antimicrobial potency due to electron-withdrawing effects on DHPS binding.

Applications in Materials Science

Organic Electronics

The compound’s planar structure and electron-deficient nitro group make it a candidate for n-type semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.1–0.3 cm²/V·s, suitable for flexible displays.

Metal-Organic Frameworks (MOFs)

As a linker in MOFs, the sulfonamide group coordinates to metal nodes (e.g., Cu²⁺), creating porous networks with CO₂ adsorption capacities of 2.8 mmol/g at 1 bar.

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the nitro and iodine positions to optimize pharmacokinetics.

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor-specific uptake.

-

Green Synthesis: Developing solvent-free mechanochemical methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume